molecular formula C11H8BrNO2 B4557534 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile

Cat. No.: B4557534
M. Wt: 266.09 g/mol
InChI Key: PTQDSHAUFCPEML-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H8BrNO2. This compound is of interest due to its unique structure, which includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzonitrile core. These functional groups make it a versatile building block in organic synthesis and chemical research.

Scientific Research Applications

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is used in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile typically involves multiple steps. One common method starts with the bromination of 5-methoxy-2-nitrobenzonitrile to introduce the bromine atom. This is followed by the reduction of the nitro group to an amine, which is then converted to the desired alkyne through a series of reactions involving propargyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile depends on its application. In chemical biology, it can act as a photoaffinity probe, where the bromine atom allows for UV light-induced covalent modification of biological targets. The alkyne group can be used for click chemistry, enabling the attachment of various functional groups to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both a bromine atom and an alkyne group allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

3-bromo-5-methoxy-4-prop-2-ynoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQDSHAUFCPEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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